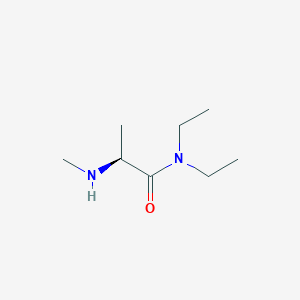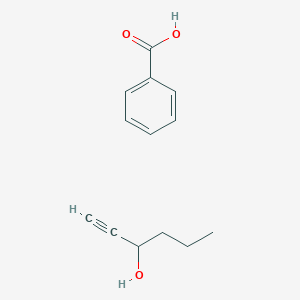
Diethyl 6-bromo-2-hydroxyazulene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 6-bromo-2-hydroxyazulene-1,3-dicarboxylate is a chemical compound belonging to the azulene family, characterized by its unique blue color and aromatic properties. Azulene derivatives are known for their interesting electronic properties and have been studied for various applications in materials science and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 6-bromo-2-hydroxyazulene-1,3-dicarboxylate typically involves the bromination of diethyl 2-hydroxyazulene-1,3-dicarboxylate. The process begins with the preparation of diethyl 2-hydroxyazulene-1,3-dicarboxylate, which is synthesized by reacting sodium with diethyl acetone-1,3-dicarboxylate in absolute ethanol . The bromination is then carried out using reagents such as N-bromosuccinimide (NBS) in a suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Diethyl 6-bromo-2-hydroxyazulene-1,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and functional groups.
Common Reagents and Conditions
Grignard Reagents: Used for nucleophilic substitution reactions, typically in anhydrous ether or THF as solvents.
N-Bromosuccinimide (NBS): Employed for bromination reactions.
Tetrachloro-1,2-benzoquinone: Used for oxidation reactions.
Major Products Formed
Scientific Research Applications
Diethyl 6-bromo-2-hydroxyazulene-1,3-dicarboxylate has been studied for various scientific research applications, including:
Materials Science: Used in the development of conjugated polymers with improved electrical conductivity and proton responsiveness.
Organic Synthesis: Serves as a building block for synthesizing more complex azulene derivatives.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of diethyl 6-bromo-2-hydroxyazulene-1,3-dicarboxylate involves its interaction with molecular targets through its bromine and hydroxyl functional groups. These interactions can lead to various chemical transformations, such as nucleophilic substitution and oxidation, affecting the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-hydroxyazulene-1,3-dicarboxylate: A precursor in the synthesis of diethyl 6-bromo-2-hydroxyazulene-1,3-dicarboxylate.
Diethyl 2-chloroazulene-1,3-dicarboxylate: Another halogenated azulene derivative with similar reactivity.
Uniqueness
This compound is unique due to its specific bromine substitution, which imparts distinct electronic properties and reactivity compared to other azulene derivatives. This uniqueness makes it valuable for specialized applications in materials science and organic synthesis .
Properties
CAS No. |
52802-64-9 |
|---|---|
Molecular Formula |
C16H15BrO5 |
Molecular Weight |
367.19 g/mol |
IUPAC Name |
diethyl 6-bromo-2-hydroxyazulene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H15BrO5/c1-3-21-15(19)12-10-7-5-9(17)6-8-11(10)13(14(12)18)16(20)22-4-2/h5-8,18H,3-4H2,1-2H3 |
InChI Key |
VOYQPRPCNXCSOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CC=C2C(=C1O)C(=O)OCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


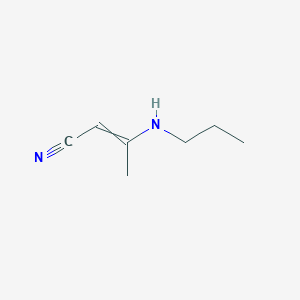
![3-[(Piperidin-1-yl)methyl]oxolan-2-one](/img/structure/B14644369.png)
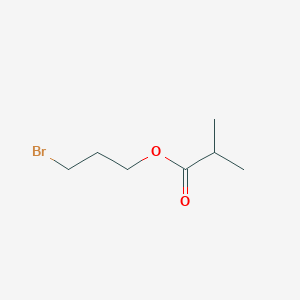
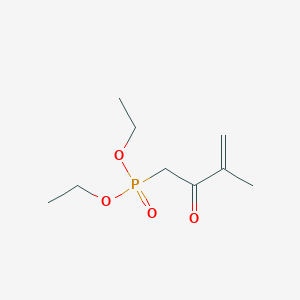
![Benzenamine, 4,4'-[(phenylmethoxy)methylene]bis[N,N-dimethyl-](/img/structure/B14644381.png)

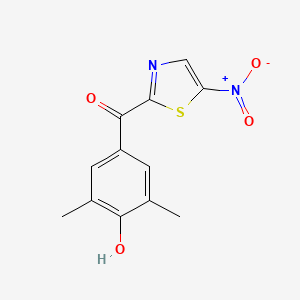
![N-[2-(Heptyloxy)phenyl]acetamide](/img/structure/B14644389.png)
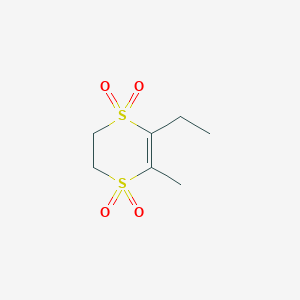
![Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate](/img/structure/B14644402.png)
![2-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14644403.png)

